molecular formula C12H17ClN2 B3083197 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride CAS No. 113772-31-9

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride

Cat. No. B3083197
CAS RN: 113772-31-9
M. Wt: 224.73 g/mol
InChI Key: BGEDFSZTTCITBS-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is related to the one you’re asking about . It has a molecular weight of 203.24 . Another related compound is “2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-ol” with a molecular formula of C12H15NO .


Molecular Structure Analysis

The related compound “1H-Indole, 2,3-dimethyl-” has a molecular weight of 145.2010 . Its IUPAC Standard InChI is InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3 .


Physical And Chemical Properties Analysis

The related compound “2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-ol” has a molecular weight of 189.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N,N-Dimethyltryptamine Derivative : The synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine involved complex reactions starting with furanidine and p-cyanomethyl-phenylhydrazine, leading to the final product in multiple steps with varying yields (Li De-chen, 2002).

  • Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles : This study demonstrated hydroamination processes involving 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones and secondary dialkylamines under mild conditions, leading to the synthesis of derivatives with high stereoselectivity and yields (Sobenina et al., 2010).

Biological Activities

  • Serotonin Receptor Agonists : Indole-ethylamine compounds, closely related to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, were tested for their ability to suppress the firing of serotonergic neurons, revealing a high degree of structural specificity among these tryptamine analogs and their interaction with serotonin receptors (Rogawaski & Aghajanian, 1981).

  • Phosphorus–Nitrogen Compounds : Research showed that hexachlorocyclotriphosphazatriene reacts with ethylamine, closely related to the structure of 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, to produce various derivatives. These reactions and their products demonstrate the potential applications in the field of phosphorus-nitrogen compounds (Das et al., 1973).

Pharmaceutical Applications

  • Antiviral Drug Development : Compounds like ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, structurally related to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, have been investigated for their potential as anti-influenza drugs, demonstrating the scope of such compounds in pharmaceutical research (Ivashchenko et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride” are currently unknown. This compound is a derivative of indole, which is a common structure in many natural and synthetic compounds with diverse biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, indole derivatives can interact with various targets, leading to changes in cellular processes . The exact interactions and changes caused by this specific compound remain to be elucidated.

Biochemical Pathways

Indole derivatives can influence a wide range of biochemical pathways depending on their specific structures and targets .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEDFSZTTCITBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
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2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
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2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
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2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
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2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
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2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride

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